molecular formula C15H12O3 B5704637 2-ethoxy-7-hydroxy-9H-fluoren-9-one

2-ethoxy-7-hydroxy-9H-fluoren-9-one

Cat. No. B5704637
M. Wt: 240.25 g/mol
InChI Key: HLERULOIKJNSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-7-hydroxy-9H-fluoren-9-one, also known as EHFL, is a fluorescent compound that has been widely used in scientific research due to its unique properties. EHFL is a derivative of fluorenone, which is a polycyclic aromatic hydrocarbon. EHFL has a molecular formula of C15H12O3 and a molecular weight of 240.26 g/mol.

Mechanism of Action

2-ethoxy-7-hydroxy-9H-fluoren-9-one works as a fluorescent probe by undergoing a photoinduced electron transfer (PET) process. In the presence of a biomolecule, such as a metal ion or ROS, the PET process is disrupted, resulting in a change in the fluorescence intensity of 2-ethoxy-7-hydroxy-9H-fluoren-9-one. The change in fluorescence intensity can be used to detect the presence and concentration of the biomolecule.
Biochemical and Physiological Effects:
2-ethoxy-7-hydroxy-9H-fluoren-9-one has been shown to have low cytotoxicity and is not mutagenic or carcinogenic. 2-ethoxy-7-hydroxy-9H-fluoren-9-one has been used in vitro and in vivo to study the effects of metal ions and ROS on cells and tissues. 2-ethoxy-7-hydroxy-9H-fluoren-9-one has also been used to study the structure and function of proteins, which can provide insights into the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

2-ethoxy-7-hydroxy-9H-fluoren-9-one has several advantages for lab experiments, including its high sensitivity, selectivity, and low cost. 2-ethoxy-7-hydroxy-9H-fluoren-9-one is also easy to use and can be used in a variety of biological samples. However, 2-ethoxy-7-hydroxy-9H-fluoren-9-one has some limitations, including its photobleaching and phototoxicity. 2-ethoxy-7-hydroxy-9H-fluoren-9-one can also be affected by pH, temperature, and other environmental factors, which can affect its fluorescence intensity.

Future Directions

There are several future directions for the use of 2-ethoxy-7-hydroxy-9H-fluoren-9-one in scientific research. One direction is the development of new fluorescent probes based on 2-ethoxy-7-hydroxy-9H-fluoren-9-one for the detection of other biomolecules, such as nucleic acids and lipids. Another direction is the development of 2-ethoxy-7-hydroxy-9H-fluoren-9-one-based imaging techniques for the visualization of biological processes in real-time. Additionally, 2-ethoxy-7-hydroxy-9H-fluoren-9-one can be used in combination with other techniques, such as mass spectrometry and X-ray crystallography, to provide a more comprehensive understanding of biological systems.

Synthesis Methods

2-ethoxy-7-hydroxy-9H-fluoren-9-one can be synthesized by the reaction of 7-hydroxyfluorenone with ethyl iodide in the presence of potassium carbonate. The reaction takes place in anhydrous dimethylformamide (DMF) at 100°C for 24 hours. The product is then purified by column chromatography to obtain pure 2-ethoxy-7-hydroxy-9H-fluoren-9-one.

Scientific Research Applications

2-ethoxy-7-hydroxy-9H-fluoren-9-one has been widely used in scientific research as a fluorescent probe for the detection of various biomolecules. 2-ethoxy-7-hydroxy-9H-fluoren-9-one has been used to detect the presence of metal ions, such as copper, iron, and zinc, in biological samples. 2-ethoxy-7-hydroxy-9H-fluoren-9-one has also been used to detect the presence of reactive oxygen species (ROS) in cells. Additionally, 2-ethoxy-7-hydroxy-9H-fluoren-9-one has been used to study the structure and function of proteins, such as enzymes and receptors.

properties

IUPAC Name

2-ethoxy-7-hydroxyfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-2-18-10-4-6-12-11-5-3-9(16)7-13(11)15(17)14(12)8-10/h3-8,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLERULOIKJNSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-7-hydroxy-9H-fluoren-9-one

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